Flufiprole

Description

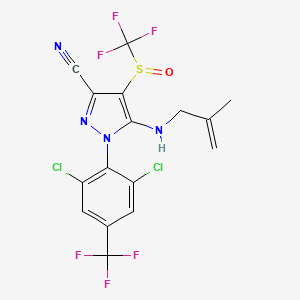

Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHXBNMBZJPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704886-18-0 | |

| Record name | Flufiprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUFIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flufiprole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a second-generation phenylpyrazole insecticide that has demonstrated high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system of insects by targeting the γ-aminobutyric acid (GABA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical Structure and Identity

This compound, with the IUPAC name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, is a complex molecule characterized by a central pyrazole ring.[2] Key structural features include a dichlorinated phenyl group with a trifluoromethyl substituent, a cyano group, a trifluoromethylsulfinyl group, and a 2-methylprop-2-en-1-ylamino group attached to the pyrazole core.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[2] |

| CAS Number | 704886-18-0 |

| Molecular Formula | C16H10Cl2F6N4OS[2] |

| SMILES | CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F[2] |

| InChI Key | HVQHXBNMBZJPLK-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in Table 2. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 491.24 g/mol | [3] |

| Physical State | Solid, white to yellow powder | [4][5] |

| Melting Point | 172-174 °C | [3] |

| Boiling Point | 526.1 ± 50.0 °C (Predicted) | [3] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [3] |

| Water Solubility | Data not available | |

| pKa | -3.75 ± 0.50 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 6.5 (Computed) | [2] |

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. The following protocol is a representative method adapted from the synthesis of the structurally related compound, fipronil, and its derivatives.[6][7][8]

Objective: To synthesize 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (this compound).

Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

This intermediate is a key precursor for the synthesis of phenylpyrazole insecticides. Its synthesis typically involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a condensation reaction with a suitable dicyanopropionate derivative and subsequent cyclization.[9]

Step 2: Introduction of the Trifluoromethylsulfinyl Group

The pyrazole intermediate from Step 1 is then reacted with a trifluoromethylsulfinylating agent, such as trifluoromethylsulfinyl chloride, in a suitable solvent like dichloroethane. The reaction is typically carried out at an elevated temperature to facilitate the substitution at the 4-position of the pyrazole ring.[6]

Step 3: N-Alkylation with 3-bromo-2-methylprop-1-ene

The final step involves the N-alkylation of the 5-amino group. The product from Step 2 is reacted with 3-bromo-2-methylprop-1-ene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the reaction to completion.

Purification: The final product, this compound, is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield a solid product.

Analytical Methods for the Determination of this compound

Several analytical methods have been developed for the detection and quantification of this compound residues in various matrices.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is a highly sensitive and selective method for the analysis of this compound. The compound is first separated from the sample matrix using liquid chromatography, typically with a C18 column. The separated analyte is then introduced into a mass spectrometer where it is ionized and fragmented. Specific fragment ions are then detected, allowing for accurate quantification.

-

Sample Preparation: Extraction of this compound from the sample matrix (e.g., soil, water, agricultural products) is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE).

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is another powerful technique for the analysis of this compound. The compound is volatilized and separated in a gas chromatograph, typically with a capillary column. The separated analyte then enters the mass spectrometer for detection and quantification.

-

Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and clean-up steps to remove interfering matrix components.

-

Instrumentation: A gas chromatograph coupled to a mass selective detector.

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.

Caption: Signaling pathway of GABA and the inhibitory action of this compound.

Logical Workflow for this compound Analysis

The general workflow for the analysis of this compound in a given sample involves several key steps, from sample collection to data interpretation.

Caption: General workflow for the analysis of this compound residues.

Conclusion

This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. This technical guide has summarized its chemical structure, key physicochemical properties, representative synthetic and analytical methodologies, and its mode of action at the molecular level. For researchers and professionals, a thorough understanding of these aspects is fundamental for the development of new pest control strategies, the assessment of environmental impact, and the advancement of safer and more effective agrochemicals. Further research to obtain experimental data for all physicochemical properties and to develop more efficient and environmentally benign synthetic routes is encouraged.

References

- 1. This compound | 704886-18-0 | Benchchem [benchchem.com]

- 2. This compound | C16H10Cl2F6N4OS | CID 56841657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 704886-18-0 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]

- 7. CN101906073A - Method for synthesizing and purifying fipronil - Google Patents [patents.google.com]

- 8. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]

- 9. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 120068-79-3 [chemicalbook.com]

An In-depth Technical Guide to Flufiprole (CAS Number: 704886-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufiprole, a phenylpyrazole insecticide, is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, its mechanism of action, metabolic fate, and toxicological profile. Detailed experimental protocols for its synthesis, analytical determination, and toxicological evaluation are presented. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized through diagrams. This document is intended to serve as a core resource for professionals engaged in the research and development of insecticides and related neuroactive compounds.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₆H₁₀Cl₂F₆N₄OS.[1] Its chemical structure is characterized by a central pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a cyano group, a trifluoromethylsulfinyl group, and a (2-methylprop-2-en-1-yl)amino group.[1]

| Property | Value | Reference |

| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile | [2] |

| CAS Number | 704886-18-0 | [3][4] |

| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | [4][5] |

| Molecular Weight | 491.24 g/mol | [1][4] |

| Appearance | Solid | [6] |

| Boiling Point (Predicted) | 526.1±50.0 °C | [5] |

| Density (Predicted) | 1.61±0.1 g/cm³ | [5] |

| LogP (Predicted) | 6.62 | [3] |

| pKa (Predicted) | -3.75±0.50 | [5] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related phenylpyrazole insecticides such as fipronil and ethiprole, a plausible synthetic route can be proposed. The synthesis likely involves the construction of the core pyrazole ring followed by the introduction of the key functional groups. A key intermediate in the synthesis of many phenylpyrazole insecticides is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.

Proposed Synthesis Pathway

The synthesis can be envisioned as a multi-step process:

-

Synthesis of the Phenylhydrazine Precursor: Preparation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.

-

Pyrazole Ring Formation: Cyclocondensation of the phenylhydrazine precursor with a suitable three-carbon synthon to form the 5-aminopyrazole ring.

-

Introduction of the Sulfinyl Group: Thiolation of the pyrazole ring followed by oxidation to the sulfoxide.

-

N-Alkylation: Introduction of the 2-methylprop-2-en-1-yl group at the 5-amino position.

References

- 1. dem.ri.gov [dem.ri.gov]

- 2. Chemical Control of Western Corn Rootworm (Diabrotica virgifera virgifera Le Conte, Coleoptera: Chrysomelidae) in Eastern Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Bionomic responses of Spodoptera frugiperda (J. E. Smith) to lethal and sublethal concentrations of selected insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid, World Journal of Agricultural Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

Synthesis Pathway of Flufiprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Flufiprole, a phenylpyrazole insecticide. The synthesis is analogous to that of its well-known counterpart, Fipronil, and involves a multi-step process commencing with the formation of a substituted pyrazole core, followed by the introduction and modification of a sulfur-containing functional group, and culminating in the N-alkylation of the 5-amino position. This document outlines the key transformations, provides plausible experimental protocols for each step, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of this compound can be logically divided into four principal stages:

-

Pyrazole Core Formation: Construction of the central 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile scaffold.

-

Thiolation: Introduction of a trifluoromethylthio group at the 4-position of the pyrazole ring.

-

Oxidation: Conversion of the trifluoromethylthioether to the corresponding trifluoromethylsulfinyl group.

-

N-Alkylation: Introduction of the characteristic (2-methylprop-2-en-1-yl)amino side chain at the 5-position of the pyrazole.

The overall synthetic scheme is depicted below.

Flufiprole IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that exhibits high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system in insects. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Chemical Identity

-

IUPAC Name: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[1]

-

CAS Number: 704886-18-0[1]

-

Synonyms: Butene-fipronil, Rizazole, 1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-5-(2-methylallylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | [1] |

| Molecular Weight | 491.24 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 526.1 ± 50.0 °C (Predicted) | [2] |

| Water Solubility | Not available | |

| logP (Octanol-Water Partition Coefficient) | Not available |

Mechanism of Action: GABA Receptor Antagonism

This compound, like other phenylpyrazole insecticides such as fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, blocking the chloride ion channel. The blockage of the chloride channel prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.

Caption: Signaling pathway of GABA receptor and its disruption by this compound.

Toxicological Profile

The toxicity of this compound to various organisms is summarized in the table below. Data for the closely related compound fipronil is included for comparison where this compound-specific data is unavailable.

| Organism | Test Type | Value | Reference |

| Mammalian | |||

| Rat | Acute Oral LD₅₀ | >500 mg/kg to <2,000 mg/kg | [2] |

| Rat (Fipronil) | Acute Oral LD₅₀ | 97 mg/kg | [3] |

| Aquatic | |||

| Daphnia magna (Fipronil) | 48h LC₅₀ | 0.19 mg/L | [4] |

| Rainbow Trout (Oncorhynchus mykiss) (Fipronil) | 96h LC₅₀ | 0.246 mg/L | [4] |

| Avian | |||

| Bobwhite Quail (Fipronil) | Acute Oral LD₅₀ | 11.3 mg/kg | |

| Mallard Duck (Fipronil) | Acute Oral LD₅₀ | >2150 mg/kg | |

| Beneficial Insects | |||

| Honey Bee (Apis mellifera) (Fipronil) | Contact LD₅₀ | 5.9 ng/bee | [5] |

| Honey Bee (Apis mellifera) (Fipronil) | Oral LD₅₀ | 4.2 ng/bee | [5] |

Insecticidal Efficacy

This compound has demonstrated significant insecticidal activity against a variety of agricultural pests.

| Pest Species | Test Type | Value | Reference |

| Diamondback Moth (Plutella xylostella) (Fipronil) | LC₅₀ | 0.0172% | [6] |

| Rice Yellow Stem Borer (Scirpophaga incertulas) (Fipronil) | Field Trials | Effective control | [7][8][9][10][11] |

Environmental Fate and Metabolism

The environmental persistence and degradation of this compound are critical for assessing its ecological impact. Studies on the related compound fipronil indicate that degradation in soil is primarily a microbial process, with a half-life that can vary depending on soil type and conditions.[12][13][14] In aqueous environments, hydrolysis and photolysis are key degradation pathways.[15][16][17][18]

In mammals, this compound undergoes metabolic transformation in the liver. In vitro studies with rat and human liver microsomes have shown that this compound is metabolized, with enantioselective differences observed between the two species.[19][20] The primary metabolic reactions are likely oxidation and other phase I transformations, followed by phase II conjugation to facilitate excretion. Based on the metabolism of fipronil, a proposed metabolic pathway for this compound is illustrated below.[21][22][23]

Caption: Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Acute Oral Toxicity Study (Rodent) - Guideline OECD 423

This protocol outlines a standardized procedure for determining the acute oral toxicity (LD₅₀) of a substance in rodents.

Caption: Workflow for an acute oral toxicity study in rodents.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used for the initial dose level.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and drinking water.

-

Fasting: Food is withheld overnight before dosing, but water remains available.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water).

-

Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Gross Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

LD₅₀ Estimation: The LD₅₀ is estimated based on the observed mortality at different dose levels.

Insecticidal Bioassay - Leaf-Dip Method

This method is commonly used to determine the toxicity of an insecticide to leaf-eating insects.

-

Insect Rearing: A healthy, uniform population of the target insect pest (e.g., third-instar larvae of Plutella xylostella) is reared under controlled laboratory conditions.

-

Insecticide Solutions: A series of concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.

-

Leaf Preparation: Cabbage leaf discs of a standard size are excised.

-

Dipping: Each leaf disc is dipped into one of the insecticide solutions or the control solution for a specified time (e.g., 10 seconds).

-

Drying: The treated leaf discs are allowed to air-dry.

-

Exposure: The treated leaf discs are placed in individual Petri dishes lined with moist filter paper. A single insect larva is introduced into each Petri dish.

-

Incubation: The Petri dishes are incubated under controlled conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

-

LC₅₀ Calculation: The lethal concentration required to kill 50% of the test population (LC₅₀) is calculated using probit analysis.

GABA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor.

-

Membrane Preparation: Synaptic membranes are prepared from the brains of a suitable model organism (e.g., rats or insects).

-

Radioligand: A radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol for the GABA binding site or a radiolabeled non-competitive antagonist) is used.

-

Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Conclusion

This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. Its toxicological and efficacy profiles demonstrate its effectiveness against a range of pests. Understanding its physicochemical properties, environmental fate, and metabolism is crucial for its responsible use in agricultural systems. The provided experimental protocols offer a framework for further research into the specific characteristics and applications of this insecticide.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. Fipronil Technical Fact Sheet [npic.orst.edu]

- 4. ttiionline.com [ttiionline.com]

- 5. davidpublisher.com [davidpublisher.com]

- 6. entomoljournal.com [entomoljournal.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. entomon.in [entomon.in]

- 10. ijcmas.com [ijcmas.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Persistence of fipronil and its metabolites in sandy loam and clay loam soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enantioselective Metabolism of this compound in Rat and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of fipronil on energy metabolism in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro metabolism of fipronil by human and rat cytochrome P450 and its interactions with testosterone and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of Flufiprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, leading to neurotoxicity in insects. Its increasing use necessitates robust and validated analytical methods for residue analysis in various matrices to ensure environmental safety and regulatory compliance. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile | --INVALID-LINK-- |

| CAS Number | 704886-18-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | --INVALID-LINK-- |

| Molecular Weight | 491.24 g/mol | --INVALID-LINK-- |

Mechanism of Action: GABA Receptor Inhibition

This compound exerts its insecticidal effect by targeting the GABAa receptor in the central nervous system of insects. The binding of this compound to the receptor blocks the chloride ion channel, preventing the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.

Analytical Method Development

The choice of analytical method for this compound determination depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is highly sensitive and selective, making it ideal for complex matrices and trace-level detection. GC-ECD is a robust and cost-effective alternative, particularly for less complex samples where high sensitivity to halogenated compounds is advantageous.

Protocol 1: Analysis of this compound in Soil and Water by LC-MS/MS

This protocol is suitable for the quantitative analysis of this compound in environmental samples such as soil and water.

1. Sample Preparation: Modified QuEChERS for Soil

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation procedure.[1]

Experimental Protocol:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex or shake vigorously for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) for Water

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass 100 mL of the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

The eluate is then concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. |

Example Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

4. Method Validation Data (LC-MS/MS)

The following table summarizes typical validation parameters for the LC-MS/MS method.[2][3]

| Parameter | Paddy Water | Rice Straw | Brown Rice | Paddy Soil |

| Linearity (R²) | ≥0.998 | ≥0.998 | ≥0.998 | ≥0.998 |

| Recovery (%) | 85.2 - 105.1 | 83.6 - 107.0 | 88.4 - 102.3 | 86.7 - 104.5 |

| RSD (%) | 1.2 - 5.8 | 1.0 - 5.3 | 2.1 - 4.9 | 1.5 - 5.1 |

| LOQ (µg/kg) | <2.0 | <2.0 | <2.0 | <2.0 |

Protocol 2: Analysis of this compound in Plant Material and Soil by GC-ECD

This protocol is a cost-effective alternative for the analysis of this compound in agricultural and environmental samples.

1. Sample Preparation

A similar modified QuEChERS protocol as described for the LC-MS/MS method can be employed. The final extract should be solvent-exchanged into a solvent suitable for GC analysis, such as toluene or hexane.

2. GC-ECD Instrumental Conditions

| Parameter | Setting |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

| Makeup Gas | Nitrogen |

Example Temperature Program:

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 100 | 1 | - |

| Ramp 1 | 250 | 0 | 25 |

| Ramp 2 | 300 | 5 | 10 |

3. Method Validation Data (GC-ECD)

The following table summarizes typical validation parameters for the GC-ECD method.[4]

| Parameter | Water | Soil | Plant Material |

| Recovery (%) | 75.1 - 109.2 | 80.5 - 103.4 | 78.9 - 105.6 |

| RSD (%) | 1.0 - 1.9 | 1.2 - 1.8 | 1.1 - 1.7 |

| LOD (mg/kg or mg/L) | 0.01 | 0.015 | 0.015 |

| LOQ (mg/kg or mg/L) | 0.03 | 0.05 | 0.05 |

Summary and Conclusion

The presented LC-MS/MS and GC-ECD methods provide reliable and robust approaches for the determination of this compound in various environmental and agricultural matrices. The choice between the two techniques will depend on the specific laboratory's requirements for sensitivity, selectivity, and cost. Proper method validation is crucial to ensure the accuracy and precision of the analytical results, adhering to guidelines such as those from SANCO.[5] These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: High-Throughput Analysis of Flufiprole Residues in Agricultural Matrices by Gas Chromatography

[For Research Use Only]

Abstract

This application note details a robust and sensitive method for the quantitative determination of Flufiprole in various agricultural matrices using gas chromatography. The described protocol, employing a QuEChERS-based sample preparation followed by analysis with a gas chromatograph coupled to a micro-electron capture detector (GC-μECD) or a triple quadrupole mass spectrometer (GC-MS/MS), provides a reliable workflow for researchers, scientists, and professionals in drug development and food safety. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, high recovery rates, and good repeatability, making it suitable for high-throughput screening and regulatory compliance monitoring.

Introduction

This compound is a phenylpyrazole insecticide that has seen increasing use in agriculture. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring its residue levels in environmental and food samples. Gas chromatography offers a powerful technique for the separation and detection of this compound. This application note provides a comprehensive protocol for the analysis of this compound in vegetable matrices, which can be adapted for other sample types.

Experimental Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by GC analysis.

1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Acetone, pesticide residue grade

-

Ethyl acetate, pesticide residue grade

-

Toluene, pesticide residue grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB)

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

Syringe filters (0.22 µm, PTFE)

2. Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add 20 mL of water and allow it to wet the sample completely before proceeding.[1]

-

Extraction:

-

Add 10 mL of an extraction solvent mixture of acetone and ethyl acetate (1:1 v/v) containing 1% toluene.[2]

-

Alternatively, for other matrices, 10 mL of acetonitrile can be used.[1]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

-

Cap the tube tightly and shake vigorously for 10 minutes on a horizontal shaker.[1]

-

Centrifuge at 5000 rpm for 5 minutes.[1]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

-

The extract is now ready for GC analysis.

-

3. Gas Chromatography (GC) Conditions

The following GC conditions can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | GC-μECD | GC-MS/MS |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) | Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 260 °C[4] | 280 °C |

| Injection Mode | Splitless[4] | Splitless |

| Carrier Gas | Helium at 1 mL/min[4] | Helium at 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 230 °C, then 2 °C/min to 256 °C (hold 2 min), then 20 °C/min to 280 °C (hold 10 min)[4] | 80 °C (1 min), ramp at 25 °C/min to 180 °C, then 5 °C/min to 300 °C (hold 5 min) |

| Detector Temperature | 305 °C[4] | N/A |

| MS Transfer Line Temp | N/A | 280 °C |

| Ion Source Temp | N/A | 300 °C |

| Ionization Mode | N/A | Electron Ionization (EI) |

| Acquisition Mode | N/A | Selected Reaction Monitoring (SRM) |

4. Method Validation and Performance

The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).[4] Key validation parameters are summarized below.

| Parameter | Result |

| Linearity (R²) | > 0.99[4][5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg[2] |

| Average Recovery | 81.3 - 93.9%[2] |

| Relative Standard Deviation (RSD) | 2.96 - 8.20%[2] |

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method for the analysis of this compound in vegetable matrices.

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Vegetables | 0.01 | 81.3 | 8.20 | 0.01 | [2] |

| Vegetables | 0.05 | 93.9 | 2.96 | 0.01 | [2] |

| Vegetables | 0.1 | 85.6 | 5.40 | 0.01 | [2] |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound detection by GC.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues in agricultural products. The use of a streamlined QuEChERS sample preparation protocol allows for high-throughput analysis without compromising data quality. The method's performance, characterized by low detection limits, excellent accuracy, and precision, makes it a valuable tool for food safety testing and environmental monitoring.

References

Application Notes and Protocols for Flufiprole Residue Analysis in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of flufiprole residues in soil and water samples. The methodologies described are based on published scientific literature and are intended to offer a robust starting point for researchers developing and validating their own analytical methods for this phenylpyrazole insecticide.

Introduction

This compound is a novel insecticide that has seen increasing use in agriculture. As with any pesticide, monitoring its residues in environmental matrices like soil and water is crucial for assessing its environmental fate and potential impact. This document outlines the key steps for the extraction, cleanup, and quantification of this compound residues, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

Analytical Methods Overview

The determination of this compound residues in environmental samples typically involves a multi-step process:

-

Sample Preparation: Homogenization of soil samples and filtration of water samples.

-

Extraction: Isolating the this compound residues from the sample matrix using an appropriate solvent. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and liquid-liquid or solid-phase extraction (SPE) for water.

-

Cleanup: Removing interfering co-extractives from the sample extract to prevent matrix effects and protect the analytical instrumentation. This is often achieved using dispersive SPE (d-SPE) for QuEChERS extracts or SPE cartridges for both soil and water extracts.

-

Analysis: Quantification of this compound using sensitive and selective analytical techniques such as UPLC-MS/MS or GC-ECD.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residue analysis in soil and water from various studies.

Table 1: Method Performance for this compound Residue Analysis in Soil

| Analytical Method | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |

| HPLC | 0.2 - 20 | 86.8 - 98.9 | 1.1 - 6.4 (intra-day), 1.2 - 5.8 (inter-day) | 0.021 - 0.025 | 0.007 - 0.008 | [1][2] |

| GC-ECD | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 | 0.015 | - | [3] |

| UPLC-MS/MS | 0.005 - 0.5 | 83.6 - 107 | 1.0 - 5.8 | <0.002 | - | [4] |

Table 2: Method Performance for this compound Residue Analysis in Water

| Analytical Method | Fortification Level (mg/L) | Recovery (%) | RSD (%) | LOQ (mg/L) | LOD (mg/L) | Reference |

| GC-ECD | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 | 0.01 | - | [3] |

| UPLC-MS/MS | 0.005 - 0.5 | 83.6 - 107 | 1.0 - 5.8 | <0.002 | - | [4] |

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound residues in soil and water samples.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the analysis of this compound in soil and water.

Protocol 1: Analysis of this compound in Soil using Modified QuEChERS and UPLC-MS/MS

This protocol is adapted from the methods described for this compound and its structurally similar compound, fipronil.[4]

1. Sample Preparation and Extraction

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Protocol 2: Analysis of this compound in Water using Solid-Phase Extraction (SPE) and GC-ECD

This protocol is based on the methodology for this compound analysis in paddy water.[3]

1. Sample Preparation and Extraction

-

Filter the water sample through a 0.45 µm filter to remove suspended particles.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, dry the cartridge under vacuum for 10 minutes.

2. Elution

-

Elute the retained this compound from the SPE cartridge with 10 mL of a suitable solvent mixture (e.g., ethyl acetate or a mixture of dichloromethane and acetone).

-

Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC analysis.

3. GC-ECD Analysis

-

GC System: Agilent 7890A or equivalent with an Electron Capture Detector (ECD).

-

Column: HP-5 or equivalent capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Nitrogen or Helium at a constant flow.

-

Injection Volume: 1-2 µL in splitless mode.

Signaling Pathway Diagram

The primary mode of action of this compound, like other phenylpyrazole insecticides, is the antagonism of the γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. The following diagram illustrates this inhibitory signaling pathway.

Conclusion

The methods presented provide a solid foundation for the analysis of this compound residues in soil and water. It is essential for researchers to perform in-house validation of any chosen method to ensure it meets the specific requirements for sensitivity, accuracy, and precision for their particular sample matrices and instrumentation. The continued development and sharing of such analytical protocols are vital for the effective monitoring and risk assessment of this compound in the environment.

References

- 1. Simultaneous determination of chiral pesticide this compound enantiomers in vegetables, fruits, and soil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Flufiprole from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of flufiprole from various environmental matrices. The methodologies outlined are based on established analytical techniques for phenylpyrazole insecticides, including this compound and the closely related compound fipronil, due to their structural similarities. These protocols are intended to serve as a comprehensive guide for researchers involved in environmental monitoring, residue analysis, and toxicological studies.

Overview of Extraction Methodologies

The selection of an appropriate extraction method for this compound is contingent upon the sample matrix, the desired level of sensitivity, and the available analytical instrumentation. The most commonly employed techniques for the extraction of phenylpyrazole insecticides from environmental samples include:

-

Solid-Phase Extraction (SPE): A highly selective method suitable for cleaning up complex sample matrices and concentrating the analyte of interest. It is widely used for water sample analysis.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single step, making it ideal for high-throughput analysis of solid samples like soil and plant tissues.

-

Liquid-Liquid Extraction (LLE): A traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is often used for water samples with lower matrix interference.

-

Soxhlet Extraction: A classical technique for the continuous extraction of analytes from a solid matrix using a solvent. It is particularly effective for aged or strongly sorbed residues in soil.

Quantitative Data Summary

The following tables summarize the performance data for various this compound and fipronil extraction methods from environmental samples. Given the limited availability of data specifically for this compound, data for fipronil is included as a reference, as the methods are generally transferable.

Table 1: Extraction of this compound from Paddy Field Samples

| Analyte | Matrix | Extraction Method | Recovery (%) | LOD/LOQ | Reference |

| This compound | Water | Methylene Chloride Extraction & SPE | 75.1 - 109.2 | 0.01 mg/L (LOD) | |

| This compound | Soil | Acetone/Ethyl Acetate Extraction & SPE | 75.1 - 109.2 | 0.015 mg/kg (LOD) | |

| This compound | Plant | Acetonitrile Extraction & SPE | 75.1 - 109.2 | 0.015 mg/kg (LOD) |

Table 2: Extraction of Fipronil from Environmental Water Samples

| Extraction Method | Sorbent/Solvent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |

| Solid-Phase Extraction | Meltblown Nonwoven Fabric | 99.2 - 107.3 | 0.02 - 0.06 | - | |

| Solid-Phase Microextraction | 85 µm Polyacrylate Fiber | - | 0.08 ng/mL | - | |

| Liquid-Liquid Extraction | Toluene | - | - | - | |

| Direct Injection | Acetonitrile/Water | - | 0.0029 (average) | - |

Table 3: Extraction of Fipronil from Soil Samples

| Extraction Method | Solvent | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| QuEChERS | Acetonitrile | 78.6 - 108.9 | - | 0.005 - 0.01 | |

| Solid-Liquid Extraction | Dichloromethane | 61 - 118 | - | 0.015 - 0.75 | |

| Soxhlet Extraction | - | - | - | <0.009 |

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of this compound from water and soil samples.

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from established methods for fipronil and its metabolites in environmental water.

Materials:

-

SPE cartridges (e.g., C18 or polymeric sorbent)

-

Methanol (HPLC grade)

-

Deionized water

-

Ethyl acetate (HPLC grade)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended particles.

-

Adjust the pH of the sample to neutral (pH 7) if necessary.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pre-filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for instrumental analysis (e.g., LC-MS/MS or GC-ECD).

-

Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

-

Experimental Workflow for SPE of this compound from Water

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Flufiprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that effectively controls a broad spectrum of pests. As with many agrochemicals, its presence in environmental and food samples is a significant concern, necessitating robust and reliable analytical methods for residue monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers selective extraction and concentration of analytes from complex matrices, leading to cleaner extracts and improved analytical performance. This document provides detailed application notes and protocols for the solid-phase extraction cleanup of this compound from various matrices, including environmental and food samples. The protocols outlined below are based on validated methods to ensure high recovery and reproducibility.

Mechanism of Action: Interference with GABA Receptors

This compound, like other phenylpyrazole insecticides, exerts its neurotoxic effects by targeting the central nervous system of insects. Its primary mode of action involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. By blocking the chloride channel, this compound inhibits the inhibitory signaling of GABA, leading to hyperexcitation of the insect's nervous system and eventual death.

Figure 1: Mechanism of this compound on GABA Receptor

Data Presentation

The following tables summarize the quantitative data from validated solid-phase extraction methods for this compound cleanup in various matrices.

Table 1: SPE Performance for this compound in Paddy Field Samples

| Matrix | Fortification Level (mg/kg or mg/L) | Recovery (%) | RSD (%) | Limit of Detection (LOD) (mg/kg or mg/L) |

| Water | 0.05 | 95.2 - 109.2 | 1.2 - 1.9 | 0.01 |

| 0.5 | 98.7 - 108.5 | 1.0 - 1.8 | ||

| 1.0 | 99.1 - 107.3 | 1.1 - 1.5 | ||

| Soil | 0.05 | 75.1 - 98.3 | 1.3 - 1.8 | 0.015 |

| 0.5 | 80.2 - 97.6 | 1.2 - 1.7 | ||

| 1.0 | 82.5 - 96.4 | 1.1 - 1.6 | ||

| Plant | 0.05 | 85.3 - 102.1 | 1.4 - 1.9 | 0.015 |

| 0.5 | 88.7 - 101.5 | 1.2 - 1.7 | ||

| 1.0 | 90.1 - 99.8 | 1.1 - 1.5 |

Data adapted from a study on this compound and its metabolites in paddy fields. The method utilized a Carbon/NH2 SPE cartridge for cleanup.[1]

Table 2: SPE Performance for this compound Enantiomers in Fruits, Vegetables, and Soil

| Matrix | Fortification Level (mg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Limit of Quantification (LOQ) (mg/kg) |

| Cabbage | 0.05 | 92.3 - 98.9 | 1.1 - 2.5 | 1.2 - 3.1 | 0.021 - 0.025 |

| 0.5 | 90.1 - 95.4 | 2.3 - 3.8 | 2.5 - 4.2 | ||

| 5.0 | 88.7 - 93.2 | 3.1 - 4.6 | 3.3 - 5.1 | ||

| Apple | 0.05 | 88.9 - 96.7 | 1.5 - 2.9 | 1.8 - 3.5 | 0.021 - 0.025 |

| 0.5 | 87.5 - 94.1 | 2.8 - 4.2 | 3.1 - 4.8 | ||

| 5.0 | 86.8 - 92.5 | 3.5 - 5.1 | 3.8 - 5.6 | ||

| Tomato | 0.05 | 90.5 - 97.8 | 1.3 - 2.7 | 1.6 - 3.3 | 0.021 - 0.025 |

| 0.5 | 89.2 - 94.9 | 2.6 - 4.0 | 2.9 - 4.5 | ||

| 5.0 | 87.9 - 93.6 | 3.3 - 4.9 | 3.6 - 5.4 | ||

| Soil | 0.05 | 88.2 - 95.4 | 1.8 - 3.2 | 2.1 - 3.8 | 0.021 - 0.025 |

| 0.5 | 86.9 - 93.8 | 3.0 - 4.5 | 3.3 - 5.0 | ||

| 5.0 | 85.6 - 91.7 | 3.8 - 5.4 | 4.1 - 5.8 |

Data adapted from a study on the simultaneous determination of this compound enantiomers. The method utilized an Alumina-N SPE column for cleanup.[2]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from different matrices.

Protocol 1: SPE Cleanup of this compound in Water, Soil, and Plant Samples

This protocol is designed for the cleanup of this compound from paddy field matrices prior to analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Materials:

-

Solid-Phase Extraction Cartridges: Carbon/NH2 (500 mg, 6 mL)

-

Extraction Solvents: Methylene chloride, Acetone, Ethyl acetate, Acetonitrile

-

Elution Solvent: Methylene chloride/Ethyl acetate (1:1, v/v)

-

Reagents: Anhydrous sodium sulfate

-

Equipment: Homogenizer, Rotary evaporator, SPE manifold

Sample Preparation:

-

Water Samples:

-

To 100 mL of water sample, add 5 g of sodium chloride and shake to dissolve.

-

Perform liquid-liquid extraction twice with 50 mL of methylene chloride.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to near dryness using a rotary evaporator and redissolve in 2 mL of ethyl acetate for SPE cleanup.

-

-

Soil Samples:

-

Weigh 10 g of homogenized soil into a centrifuge tube.

-

Add 20 mL of acetone and extract by shaking for 30 minutes.

-

Centrifuge and collect the supernatant.

-

Repeat the extraction with 20 mL of ethyl acetate.

-

Combine the extracts, concentrate to near dryness, and redissolve in 2 mL of ethyl acetate for SPE cleanup.

-

-

Plant Samples:

-

Weigh 10 g of homogenized plant material into a centrifuge tube.

-

Add 20 mL of acetonitrile and extract using a homogenizer.

-

Centrifuge and collect the supernatant.

-

Concentrate the extract to near dryness and redissolve in 2 mL of ethyl acetate for SPE cleanup.

-

SPE Cleanup Workflow:

Figure 2: SPE Workflow for Paddy Field Samples

Detailed SPE Procedure:

-

Conditioning: Pass 6 mL of methylene chloride through the Carbon/NH2 SPE cartridge.

-

Equilibration: Pass 6 mL of ethyl acetate through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: Load the 2 mL redissolved sample extract onto the cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 6 mL of methylene chloride/hexane (1:1, v/v) to remove interferences.

-

Elution: Elute the target analyte with 10 mL of methylene chloride/ethyl acetate (1:1, v/v).

-

Final Preparation: Concentrate the eluate to a final volume of 1 mL for GC-ECD analysis.

Protocol 2: SPE Cleanup of this compound in Fruits, Vegetables, and Soil

This protocol is suitable for the cleanup of this compound enantiomers from various food and environmental matrices prior to analysis by High-Performance Liquid Chromatography (HPLC).[2]

Materials:

-

Solid-Phase Extraction Cartridges: Alumina-N (500 mg, 6 mL)

-

Extraction Solvent: Acetonitrile

-

Elution Solvent: Acetonitrile/Acetone (9:1, v/v)

-

Reagents: Anhydrous sodium sulfate, Sodium chloride

-

Equipment: Homogenizer, Centrifuge, Rotary evaporator, SPE manifold

Sample Preparation:

-

Weigh 10 g of the homogenized sample (cabbage, apple, tomato, or soil) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and homogenize for 2 minutes.

-

Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Take a 5 mL aliquot of the extract and concentrate to approximately 1 mL using a gentle stream of nitrogen.

SPE Cleanup Workflow:

Figure 3: SPE Workflow for Food and Soil Samples

Detailed SPE Procedure:

-

Conditioning: Pass 5 mL of acetonitrile through the Alumina-N SPE cartridge.

-

Sample Loading: Load the 1 mL concentrated sample extract onto the cartridge.

-

Elution: Elute the this compound enantiomers with 5 mL of acetonitrile/acetone (9:1, v/v).

-

Final Preparation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[2]

References

Application Notes and Protocols for Neurotoxicity Assessment of Flufiprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide, a class of chemicals known for their insecticidal activity through the antagonism of gamma-aminobutyric acid (GABA) receptors.[1] While developed for targeted pest control, the potential for off-target effects on the nervous system of non-target organisms, including mammals, necessitates a thorough neurotoxicity assessment. These application notes provide a comprehensive framework of protocols for evaluating the potential neurotoxic effects of this compound.

Given the limited specific public data on this compound's neurotoxicity, the following protocols are based on established neurotoxicity testing guidelines and the known neurotoxic profile of the closely related and well-studied phenylpyrazole insecticide, fipronil.[2][3][4] The primary mechanism of action for phenylpyrazoles involves the blockade of GABA-gated chloride channels, leading to neuronal hyperexcitability.[1][5] Additionally, studies on fipronil suggest the induction of oxidative stress and potential for developmental neurotoxicity are important endpoints to consider.[2][3][6]

These protocols are intended to guide researchers in a tiered approach, from initial in vitro screening to more complex in vivo functional and morphological evaluations.

Putative Signaling Pathway: this compound-Induced Neurotoxicity

The primary proposed mechanism of neurotoxicity for this compound, like other phenylpyrazole insecticides, is the antagonism of the GABA-A receptor. This disruption of inhibitory neurotransmission can lead to excessive neuronal firing and subsequent excitotoxicity. A secondary mechanism, suggested by studies on related compounds, involves the induction of oxidative stress.

References

- 1. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 2. Is fipronil safer than chlorpyrifos? Comparative developmental neurotoxicity modeled in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental Neurotoxicity of Fipronil and Rotenone on a Human Neuronal In Vitro Test System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Is Fipronil Safer than Chlorpyrifos? Comparative Developmental Neurotoxicity Modeled in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective Separation of Flufiprole Isomers by Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a phenylpyrazole insecticide that exists as a pair of enantiomers. Due to the potential for enantioselective bioactivity and environmental fate, the ability to separate and quantify the individual isomers is crucial for efficacy testing, toxicological assessment, and environmental monitoring. This application note provides a detailed protocol for the enantioselective separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described methods are applicable for the analysis of this compound enantiomers in various matrices, including environmental and agricultural samples.

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the successful enantioselective separation of this compound isomers based on established methods.

Table 1: Chromatographic Conditions for Enantioselective Separation of this compound

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |

| Chiral Stationary Phase | Lux Cellulose-4 (150 mm x 2.0 mm) | CHIRALPAK® IB (250 mm x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | Isocratic | n-hexane/ethanol[1] |

| Flow Rate | 0.25 mL/min[3] | 1.0 mL/min[1][2] |

| Detection | UV/Vis or MS/MS[3] | UV @ 230 nm[1] |

| Column Temperature | Ambient (e.g., 30°C)[1] | 15-35°C (optimization may be required)[1][2] |

Table 2: Performance Data for this compound Enantiomer Separation

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |

| Resolution (Rs) | Baseline separation | Up to 3.40 (with 5% ethanol)[1][2] |

| Limit of Quantification (LOQ) | < 2.0 µg/kg in various matrices[3] | 0.021-0.025 mg/kg in fruits, vegetables, and soil[4][5] |

| Recovery | 83.6% to 107% in various matrices[3] | 86.8% to 98.9% in vegetables, fruits, and soil[4][5] |

| Linearity (R²) | ≥ 0.998[3] | > 0.998[4][5] |

Experimental Protocols

Method 1: Reversed-Phase HPLC-MS/MS

This protocol is suitable for the simultaneous enantioselective determination of this compound and its chiral metabolites in complex matrices like paddy water, rice straw, brown rice, and paddy soil.[3]

1. Sample Preparation (Modified QuEChERS for soil and produce):

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and vortex for 1 min.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 min, and centrifuge at 4000 rpm for 5 min.

-

Transfer the supernatant to a clean tube for further cleanup.

2. Solid-Phase Extraction (SPE) Cleanup (for water samples):

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. Chromatographic Analysis:

-

Instrument: Ultra-High Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).[3]

-

Column: Lux Cellulose-4 (150 mm x 2.0 mm).[3]

-

Mobile Phase: Isocratic elution (specific composition to be optimized, e.g., acetonitrile/water with additives).

-

Flow Rate: 0.25 mL/min.[3]

-

Injection Volume: 5 µL.

-

Column Temperature: Ambient.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound enantiomers need to be determined.

Method 2: Normal-Phase HPLC-UV

This protocol is suitable for the determination of this compound enantiomers in vegetables, fruits, and soil.[1][4]

1. Sample Preparation:

-

Follow a suitable extraction method for the matrix of interest (e.g., QuEChERS).

-

Cleanup can be performed using an Alumina-N solid-phase extraction (SPE) column.[4][5]

2. Chromatographic Analysis:

-

Instrument: High-Performance Liquid Chromatography with a UV detector.

-

Mobile Phase: n-hexane/ethanol. The ratio needs to be optimized for best resolution; a lower percentage of ethanol generally leads to better separation but longer retention times.[1] A starting point could be 95:5 (v/v).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.[1] The temperature can be varied between 15°C and 35°C to optimize separation.[1][2]

-

Detection: UV at 230 nm.[1]

Mandatory Visualization

Caption: Experimental workflow for the enantioselective separation of this compound isomers.

References

- 1. cms.mz-at.de [cms.mz-at.de]

- 2. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC [ouci.dntb.gov.ua]

- 3. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of chiral pesticide this compound enantiomers in vegetables, fruits, and soil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Flufiprole Extraction from Clay Soil

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Flufiprole from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experimental work.

Q1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?

A1: Low recovery of pesticides from clay soil is a common issue, primarily due to the strong adsorption of analytes to clay and organic matter particles.[1][2][3] Clay soils have numerous active sites (polar, non-polar, and ionic) that can tightly bind pesticide residues.[4] Here are several strategies to improve recovery:

-

Increase Extraction Energy: Methods that provide more energy for desorption, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), can be more effective than simple shaking.[1][5] Sonication, in particular, has been shown to be an efficient method for pesticide extraction from soil.[6]

-

Optimize Solvent Selection: The choice of solvent is critical. Acetonitrile (ACN) is widely used in modern methods like QuEChERS due to its ability to extract a broad range of pesticides with minimal co-extraction of matrix components.[2][5] For certain compounds, mixtures like acetone-ethyl acetate-water have also proven effective for exhaustive extraction from clayey soils.[7]

-

Pre-hydrate the Soil: For dry soil samples, adding water before the solvent extraction step can significantly improve recovery.[4][8] This pre-hydration step, which can last up to 30 minutes, helps to swell the clay and release bound residues, making them more accessible to the extraction solvent.[1][8]

-

Adjust the pH: The pH of the extraction medium can influence the charge of both the this compound molecule and the soil particles, affecting adsorption. Experimenting with buffered extraction, such as the citrate buffering used in the AOAC version of the QuEChERS method, can improve the recovery of pH-dependent analytes.[2][9]

-

Increase Extraction Time and Temperature: For some tightly bound residues, increasing the extraction time or temperature can enhance recovery. For instance, extracting with acetonitrile at 80°C for 24 hours was found to be the most effective method for recovering persistent fumigant residues from soil.[10]

Q2: I'm observing significant matrix effects in my final analysis (e.g., LC-MS/MS). How can I clean up my sample extract more effectively?

A2: Matrix effects, caused by co-extracted substances like humic acids, lipids, and pigments, are a major challenge in soil analysis.[2] An effective cleanup step is essential.

-

Use Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. A combination of sorbents is added to the extract to remove specific interferences. Common sorbents include:

-

Solid-Phase Extraction (SPE) Cartridges: For more challenging matrices, a traditional SPE cartridge cleanup can provide a more thorough purification than d-SPE.[11] Various sorbents like Florisil, alumina, or silica can be used depending on the nature of the interference.[2][11]

-

Optimize the Sorbent Mix: The combination and amount of d-SPE sorbents may need to be optimized for your specific clay soil type. For example, a mixture of PSA and C18 has been shown to yield good results for pesticide analysis in soil.[1]

Q3: Which extraction solvent is the most suitable for this compound in high-clay soils?

A3: The ideal solvent should effectively desorb this compound from clay particles while minimizing the co-extraction of interfering matrix components.

-

Acetonitrile (ACN): This is the most recommended solvent for multi-residue pesticide analysis in soil using the QuEChERS method.[2][5] It is miscible with water, which facilitates extraction from hydrated soil, and its high polarity allows it to disrupt the strong analyte-matrix interactions. The subsequent addition of salts like MgSO₄ and NaCl induces phase separation, partitioning the pesticides into the ACN layer.[12]

-

Acetone/Ethyl Acetate Mixtures: A combination of acetone and ethyl acetate (e.g., 1:1 v/v) has been used effectively for extracting incurred residues.[13] A shake extraction with an acetone-ethyl acetate-water (3:1:1 v/v/v) mixture was also found to be highly effective for a wide range of pesticides in clayey soil.[7]

-

Methanol/Water Mixtures: A mechanical shaker using a methanol:water mixture has demonstrated efficient recoveries for some pesticides from loam soil.[6]

Q4: How critical is the pH of my soil or extraction solvent, and how can I optimize it?

A4: The pH is a critical parameter. It can alter the surface charge of clay minerals and the ionization state of organic matter, thereby affecting the sorption-desorption equilibrium of pesticides.[9][14] Acidic conditions can lead to the dissolution of certain soil minerals, changing the soil structure and potentially increasing the bioavailability of contaminants.[15]

-

Buffered QuEChERS: The official AOAC and CEN versions of the QuEChERS method use acetate or citrate buffers, respectively, to maintain a consistent pH during extraction.[2] This is particularly important for recovering pH-sensitive pesticides. For this compound, which is a neutral molecule under typical environmental pH, the effect may be less pronounced, but buffering helps ensure method ruggedness and reproducibility across different soil types.

-

Acidification: In some cases, adding a small amount of acid (e.g., formic acid or acetic acid) to the extraction solvent can improve the recovery of certain compounds by neutralizing active sites on the soil matrix.[8][16]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and is it suitable for this compound extraction from clay soil?

A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[5] It is a streamlined approach that combines salting-out extraction with a simplified cleanup step called dispersive solid-phase extraction (d-SPE).[2] The method was initially developed for fruits and vegetables but has been successfully adapted for complex matrices like soil.[1][8] It is highly suitable for this compound extraction from clay soil due to its efficiency and ability to handle a wide range of pesticides.[2][12]

Q2: What is the difference between extraction and cleanup?

A2: Extraction is the process of separating the target analyte (this compound) from the solid soil matrix into a liquid solvent.[5] Cleanup is the subsequent step where interfering compounds (e.g., pigments, lipids) are removed from the liquid extract before instrumental analysis to improve accuracy and protect the analytical instrument.[2][11]

Q3: How does the high clay and organic matter content in my soil specifically affect this compound extraction?